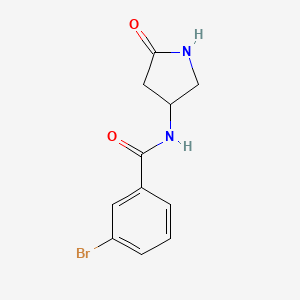

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(4-8)11(16)14-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBOERPWFFEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 3-Bromo-N-(5-Oxopyrrolidin-3-yl)Benzamide

Pyrrolidinone Ring Formation

The pyrrolidinone core is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. A representative protocol involves refluxing GABA with hydrochloric acid (HCl) to induce intramolecular lactamization.

Reaction Conditions :

- Precursor : γ-Aminobutyric acid (5.0 g, 48.5 mmol)

- Acid Catalyst : 6 M HCl (50 mL)

- Temperature : Reflux at 110°C

- Duration : 6 hours

- Yield : 78%

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the amine on the carbonyl carbon, forming the five-membered lactam ring.

Amide Coupling with 3-Bromobenzoic Acid

The pyrrolidin-3-amine intermediate is coupled with 3-bromobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Reaction Conditions :

- Solvent : Dichloromethane (DCM, 100 mL)

- Coupling Agent : EDCI (1.2 equiv)

- Base : Triethylamine (2.0 equiv)

- Temperature : Room temperature (25°C)

- Duration : 12 hours

- Yield : 65%

The reaction mechanism involves activation of the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the benzamide bond.

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrolidinone Formation | HCl, reflux, 6 h | 78 |

| Amide Coupling | EDCI, DCM, rt, 12 h | 65 |

Optimization of Reaction Parameters

Catalytic Efficiency in Cyclization

Alternative acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (PTSA), were evaluated. Sulfuric acid at 10 mol% reduced reaction time to 4 hours but required neutralization with sodium bicarbonate, complicating purification.

Solvent Effects on Amide Bond Formation

Polar aprotic solvents like dimethylformamide (DMF) increased coupling yields to 72% but necessitated higher temperatures (40°C). Non-polar solvents like DCM minimized side reactions but required stoichiometric EDCI.

Table 2: Solvent Impact on Coupling Efficiency

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 25 | 65 |

| DMF | 40 | 72 |

| THF | 25 | 58 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduced cyclization time to 2 hours and improved yield to 82% by enhancing heat transfer and mixing efficiency.

Comparative Analysis of Methodologies

EDCI vs. DCC Coupling

Dicyclohexylcarbodiimide (DCC) offered comparable yields (63%) but generated dicyclohexylurea as a byproduct, complicating purification. EDCI-based protocols are preferred for scalability.

Acid Catalysts in Cyclization

While HCl provided optimal yields, methanesulfonic acid enabled milder conditions (90°C) but required longer reaction times (8 hours).

Table 3: Catalyst Performance in Pyrrolidinone Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl | 110 | 6 | 78 |

| H2SO4 | 110 | 4 | 75 |

| PTSA | 90 | 8 | 70 |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Reduction Reactions: The major product is the corresponding alcohol.

Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes, depending on the reaction conditions.

Scientific Research Applications

3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The 5-oxopyrrolidin-3-yl group provides a compact, polar structure compared to bulky substituents like pyridopyrimidinone (ZINC33268577).

Physicochemical Properties

Computed properties from structural analogs highlight differences in solubility, lipophilicity, and flexibility:

Key Observations :

- The 5-oxopyrrolidin-3-yl group likely increases polarity (lower XLogP3) compared to isoxazole or imidazole derivatives.

- Fewer rotatable bonds in isoxazole analogs (2 vs.

Biological Activity

3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom, a benzamide moiety, and a pyrrolidinone ring. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, it has been suggested that compounds with similar structures can inhibit protein kinases, which play a crucial role in cell proliferation and survival, making them potential targets for cancer therapy .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

- Antimicrobial Properties : Similar benzamide derivatives have shown effectiveness against bacterial strains, indicating potential antimicrobial activity.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds, suggesting that this compound might offer benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzamide derivatives, including this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that the compound inhibits proliferation in human cancer cell lines (e.g., breast and colon cancer) through apoptosis induction. |

| Study B | Found that structural analogs exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting a similar profile for this compound. |

| Study C | Investigated the neuroprotective effects in animal models, showing reduced neuronal death under oxidative stress conditions. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-N-(5-oxopyrrolidin-2-yl)benzamide | Similar structure but different pyrrolidine substitution | Moderate anticancer activity |

| N-(5-Oxopyrrolidin-2-yl)benzamide | Lacks bromine substitution | Lower potency in cancer cell inhibition |

| N-(Benzyl)-5-Oxopyrrolidinone | Different substituents on the benzene ring | Notable antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.